molecular formula C9H7NOS B3215199 2-(Thiophen-2-yl)pyridin-4(1H)-one CAS No. 1159817-06-7

2-(Thiophen-2-yl)pyridin-4(1H)-one

Cat. No.: B3215199
CAS No.: 1159817-06-7
M. Wt: 177.22 g/mol
InChI Key: UHDZBRUMYBQSJK-UHFFFAOYSA-N
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Description

Contextualization within Pyridinone and Thiophene (B33073) Chemical Space

The foundation of 2-(Thiophen-2-yl)pyridin-4(1H)-one lies in two well-established classes of heterocyclic compounds: pyridinones and thiophenes. Pyridinones, which are derivatives of pyridine (B92270), are known for their diverse biological activities. nih.gov The pyridin-4(1H)-one tautomer, in particular, is a key structural motif in various pharmacologically active molecules.

Thiophenes, five-membered heterocyclic rings containing a sulfur atom, are also integral components in many pharmaceuticals and materials. wikipedia.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring and can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. wikipedia.org The combination of these two distinct heterocyclic systems in this compound creates a hybrid structure with the potential for unique chemical and biological properties.

Overview of Heterocyclic Compounds with Fused Thiophene and Pyridinone Moieties

The fusion of thiophene and pyridinone rings can result in a variety of isomeric structures, each with its own distinct chemical character. These fused systems, such as thieno[2,3-b]pyridines, have been the subject of extensive research. For instance, derivatives of N-phenylthieno[2,3-b]pyridine-2-carboxamide have been investigated as potential inhibitors of Forkhead Box M1 (FOXM1), a protein implicated in cancer. nih.gov The specific arrangement of the thiophene and pyridinone rings, along with the nature and position of substituents, plays a crucial role in determining the biological activity of these fused heterocycles.

Significance of Investigating this compound

Rationale for Research Focus

The investigation into this compound is driven by the promising biological activities observed in related compounds. The presence of both a hydrogen bond donor (the pyridinone N-H) and acceptor (the pyridinone carbonyl group), along with the electron-rich thiophene ring, provides multiple points of interaction with biological macromolecules. This structural arrangement suggests potential applications in medicinal chemistry. For example, various thiophene-based pyridine derivatives have been synthesized and evaluated for their antiproliferative and antibacterial activities. nih.govrsc.org The core structure of this compound serves as a valuable starting point for the design of new therapeutic agents.

Current Gaps in Fundamental Understanding and Potential Areas of Exploration

Despite the growing interest, significant gaps remain in the fundamental understanding of this compound. Comprehensive studies on its solid-state structure, detailed photophysical properties, and a full toxicological profile are largely unavailable in the public domain. Furthermore, the exploration of its potential in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in conductive polymers, remains a nascent field. Future research could focus on the synthesis of a wider range of derivatives to establish clear structure-activity relationships (SAR). Investigating its coordination chemistry with various metal ions could also unveil novel catalytic or material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-yl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDZBRUMYBQSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671727
Record name 2-(Thiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-06-7
Record name 2-(Thiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Thiophen 2 Yl Pyridin 4 1h One

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For 2-(Thiophen-2-yl)pyridin-4(1H)-one, two primary disconnection strategies are considered.

Strategy A: C-C Bond Disconnection

This approach involves disconnecting the carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) rings. This is a common strategy that relies on well-established cross-coupling reactions.

Disconnection: The C2-C2' bond between the pyridinone and thiophene rings.

Key Intermediates (Synthons): A 2-halopyridin-4(1H)-one synthon and a 2-thienyl organometallic synthon.

Practical Reagents:

2-chloro- or 2-bromopyridin-4(1H)-one.

Thiophene-2-boronic acid (for Suzuki-Miyaura coupling) or a 2-thienylzinc halide (for Negishi coupling). nih.gov

Strategy B: Pyridinone Ring Disconnection

This strategy involves breaking open the pyridinone ring to identify acyclic precursors that can be cyclized. This often aligns with classical condensation reactions.

Disconnection: Breaking the N1-C2 and C4-C5 bonds, which is conceptually related to a Hantzsch-type synthesis or condensation of 1,3,5-dicarbonyl precursors.

Key Intermediates:

A 1,3,5-tricarbonyl compound equivalent, where one carbonyl is part of a thiophene ketone. An example is a derivative of 1-(thiophen-2-yl)butane-1,3-dione.

A nitrogen source, typically ammonia (B1221849) or an equivalent, which provides the nitrogen atom for the pyridinone ring. acsgcipr.org

A related approach involves the cyclization of a chalcone-like precursor. acs.org For a similar isomer, 4-(thiophen-2-yl)pyridin-2(1H)-one, synthesis often starts with a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and thiophene-2-carboxaldehyde to form a chalcone (B49325), which is then cyclized. vulcanchem.com

Classical and Contemporary Approaches to Pyridin-4(1H)-one Synthesis

The formation of the pyridin-4(1H)-one core is a central theme in heterocyclic chemistry, with numerous established methods.

Cyclization reactions form the backbone of pyridinone synthesis, involving the intramolecular condensation of carefully designed linear precursors.

One of the most fundamental methods is the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia. This approach builds the pyridinone ring in a single, efficient step. Another contemporary method involves the gold-catalyzed 6-endo cyclization of skipped diynones in the presence of aqueous methylamine, which proceeds via a hydroamination pathway to yield N-methyl-4-pyridones. researchgate.net

For the isomeric pyridin-2(1H)-ones, a wider array of methods has been documented, which can often be adapted. These include:

The reaction of enaminones with malononitrile (B47326) in ethanol (B145695) at room temperature. researchgate.net

A [4+2] annulation of in-situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds. organic-chemistry.org

The thermolysis and cyclization of enamines derived from keto-dioxinones to produce 6-substituted-4-hydroxy-2-pyridinones. organic-chemistry.org

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them ideal for attaching the thiophene ring to a pre-formed pyridinone scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. It is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The reaction of a 2-halopyridin-4(1H)-one with thiophene-2-boronic acid or its pinacol (B44631) ester is a highly feasible route. nih.govacs.org A ligand-free protocol for the Suzuki reaction of 2-halogenated pyridines in aqueous media has been shown to be fast and efficient. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.org 2-Pyridylzinc reagents have proven to be excellent nucleophiles in these processes, often reacting at room temperature and avoiding issues like protodeboronation that can affect Suzuki couplings of some heteroarylboronic acids. nih.govresearchgate.net The reaction would involve coupling a 2-thienylzinc halide with a 2-halopyridin-4(1H)-one.

The general mechanism for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridinone.

Transmetalation: The thiophene group is transferred from the organoboron or organozinc reagent to the palladium catalyst.

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

Multi-component reactions (MCRs) offer significant advantages by combining three or more reactants in a single pot to form a complex product, thereby increasing efficiency and reducing waste. nih.govrsc.org

A highly relevant MCR for a structurally similar compound, 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, involves the one-pot condensation of thiophene-2-carboxaldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate (B8463686) in ethanol, using ammonium (B1175870) acetate (B1210297) as the nitrogen source. acs.org This demonstrates the feasibility of constructing the 4-aryl-pyridinone core directly from simple starting materials.

Other established MCRs for pyridine synthesis that could be conceptually adapted include:

Hantzsch Pyridine Synthesis: A pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia. acsgcipr.org

Aza-Wittig/[4+2] Cycloaddition: A flexible three-component synthesis of pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov

Optimized Synthetic Routes for this compound

An optimized synthetic route balances yield, purity, cost, and environmental impact. For this compound, a cross-coupling strategy is often favored for its high convergence and functional group tolerance. A plausible optimized route would be a Suzuki-Miyaura coupling.

The success of a synthetic route, particularly a cross-coupling reaction, is highly dependent on the precise reaction conditions. The choice of catalyst, ligand, base, and solvent can dramatically affect reaction time, yield, and selectivity. acs.org

For a Suzuki-Miyaura coupling to synthesize this compound from a 2-halopyridinone and thiophene-2-boronic acid, conditions would be optimized based on established protocols for similar couplings. nih.govacs.orgresearchgate.net

Below is a table summarizing typical conditions and their effects on the Suzuki-Miyaura cross-coupling for pyridine synthesis.

ParameterCommon Reagents/ConditionsRole and Effect on Reaction
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The palladium complex is the core of the catalytic cycle. The choice of the palladium source and its oxidation state can influence catalyst activation and stability. Pre-catalysts like those with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) can confer high activity, even at room temperature. nih.govacs.org
Ligand Triphenylphosphine (PPh₃), dppf, Buchwald-type phosphinesLigands stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity. Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination, leading to higher turnover numbers.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, Et₃N, NaOtBuThe base is crucial for activating the organoboron species in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used in aqueous or polar aprotic solvents. acs.orgresearchgate.net
Solvent Dioxane, Toluene, THF, DMF, n-Butanol/WaterThe solvent must solubilize the reactants and facilitate the catalytic cycle. Anhydrous polar aprotic solvents like dioxane and THF are common. Aqueous solvent systems are often beneficial, accelerating the reaction and being more environmentally friendly. acs.orgresearchgate.net
Temperature Room Temperature to 120 °CHigher temperatures typically increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key to finding the lowest effective temperature for a given substrate pair and catalytic system. nih.govacs.org

Yield Optimization and Purity Considerations

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the careful optimization of reaction conditions to maximize yield and ensure high purity of the final product. While specific optimization studies for this exact molecule are not extensively detailed in the literature, general principles derived from the synthesis of related pyridinone and heterocyclic compounds are highly applicable.

Key parameters that can be systematically varied to optimize the yield include the choice of solvent, reaction temperature, and the nature and concentration of catalysts. For instance, in multicomponent reactions leading to pyridone derivatives, a screening of solvents and catalysts is standard practice. Some reactions may even proceed with higher efficiency without a catalyst, as demonstrated in the synthesis of certain pyridin-1(2H)-ylacrylates where a catalyst-free reaction in acetonitrile (B52724) at 60 °C provided the highest yield. nih.gov

Purification is a critical step to isolate the target compound from starting materials, by-products, and residual reagents. Standard laboratory techniques are employed for this purpose. Flash column chromatography is a common method for purifying pyridone derivatives, often using a gradient of solvents like ethyl acetate in petroleum ether or methanol (B129727) in dichloromethane. nih.govnih.gov Following chromatography, washing the isolated solid with an appropriate solvent can remove trace impurities. acs.org Recrystallization from a suitable solvent system is another powerful technique to obtain a highly pure, crystalline product. The purity of the final compound is typically verified through analytical methods such as melting point determination and spectroscopic analysis (e.g., NMR, IR, and Mass Spectrometry). acs.orgnih.gov

Table 1: General Strategies for Yield Optimization and Purification

StrategyParameters to ConsiderExamples from Related Syntheses
Yield Optimization Solvent: Polarity, aprotic vs. protic (e.g., Acetonitrile, Ethanol, Toluene, DMF)In some pyridone syntheses, acetonitrile (MeCN) was found to be the optimal solvent. nih.gov
Temperature: From ambient temperature to reflux conditions.Microwave irradiation has been used to increase yields and shorten reaction times. nih.govacs.org
Catalyst: Acid or base catalysis (e.g., Piperidine, Ammonium Acetate), metal catalysts.Piperidine and ammonium acetate are common catalysts in multicomponent reactions for pyridones. acs.org
Reagent Stoichiometry: Molar ratios of reactants.Varying the equivalents of reactants is a standard optimization procedure. nih.gov
Purity Considerations Chromatography: Flash column chromatography on silica (B1680970) gel.Eluent systems like EtOAc/petroleum ether or MeOH/CH₂Cl₂ are frequently used. nih.govnih.gov
Recrystallization: Selection of an appropriate solvent or solvent mixture.Ethanol is often used for the recrystallization of pyridone compounds. acs.org
Washing: Rinsing the solid product with a solvent in which it has low solubility.Products are often washed with water or cold ethanol to remove soluble impurities. acs.org
Purity Analysis: Melting point, NMR, IR, Mass Spectrometry, Elemental Analysis.Purity is confirmed by comparing spectral data with expected values. acs.orgnih.govacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridinones.

One of the most powerful green strategies is the use of multicomponent reactions (MCRs) . MCRs involve combining three or more reactants in a single step to form a product that contains portions of all the starting materials. This approach enhances atom economy, reduces the number of synthetic steps, minimizes waste generation, and lowers energy consumption compared to traditional multi-step syntheses. acs.orgnih.govacs.org The synthesis of pyridin-4-ones is well-suited to MCR strategies.

Another key green technique is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer by-products. nih.govacs.org This method is recognized as a green chemistry tool due to its efficiency and reduced energy usage. acs.org

The choice of solvents and catalysts is also central to green synthesis. The ideal scenario is to use environmentally benign solvents like water or ethanol, or to conduct reactions under solvent-free conditions. researchgate.net While many traditional syntheses use organic solvents, research is ongoing to replace them with greener alternatives. biosynce.com The use of reusable, heterogeneous catalysts or organocatalysts can also contribute to a greener process by simplifying purification and reducing waste. researchgate.net

Table 2: Application of Green Chemistry Principles to Pyridinone Synthesis

Green Chemistry PrincipleApplication in SynthesisBenefits
Atom Economy / Efficiency Employing one-pot multicomponent reactions (MCRs). acs.orgacs.orgReduces synthetic steps, minimizes waste, saves time and energy.
Energy Efficiency Using microwave irradiation as an energy source. nih.govacs.orgDrastically shortens reaction times (minutes vs. hours) and can improve yields.
Safer Solvents & Conditions Using environmentally benign solvents like ethanol or performing reactions under solvent-free conditions. acs.orgresearchgate.netReduces environmental impact and risks associated with hazardous solvents.
Catalysis Utilizing catalytic amounts of reagents (e.g., piperidine, ammonium acetate) instead of stoichiometric ones; exploring reusable catalysts. acs.orgresearchgate.netMinimizes waste, enhances reaction rates, and allows for catalyst recycling.

By integrating these principles, the synthesis of this compound could potentially be developed into a more sustainable and environmentally responsible process.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netsdsu.eduarxiv.orgyoutube.comchemicalbook.comnsf.govlibretexts.orgnih.govraco.catuvic.ca

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. pdx.edulibretexts.org By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, a detailed molecular structure can be assembled. rsc.orgyoutube.comorganicchemistrydata.orgethernet.edu.et

¹H NMR Spectral Interpretation and Proton Assignment.researchgate.netchemicalbook.comlibretexts.org

The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. The proton at position 6 of the pyridinone ring is expected to be a doublet, coupled to the proton at position 5. Similarly, the proton at position 3 will also appear as a doublet, coupled to the proton at position 5. The proton at position 5 will, in turn, be a doublet of doublets due to coupling with both the position 3 and position 6 protons. The N-H proton of the pyridinone ring often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. chemicalbook.comchemicalbook.com

The protons of the thiophene (B33073) ring also resonate in the aromatic region. The proton at position 5' of the thiophene ring, adjacent to the sulfur atom, typically appears as a doublet of doublets, coupled to the protons at positions 3' and 4'. The protons at positions 3' and 4' will also show characteristic splitting patterns based on their coupling to each other and to the proton at position 5'.

A representative, though not specific to this exact molecule, data set for similar heterocyclic protons can be seen in the following table. chemicalbook.comchemicalbook.com

Proton AssignmentRepresentative Chemical Shift (ppm)Multiplicity
H-3 (Pyridinone)~6.2-6.5d
H-5 (Pyridinone)~7.3-7.6dd
H-6 (Pyridinone)~7.7-8.0d
NH (Pyridinone)~11.0-13.0br s
H-3' (Thiophene)~7.0-7.2dd
H-4' (Thiophene)~7.1-7.3t
H-5' (Thiophene)~7.5-7.7dd

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 'br s' a broad singlet.

¹³C NMR Spectral Interpretation and Carbon Assignment.researchgate.netsdsu.eduyoutube.comchemicalbook.comlibretexts.orguvic.ca

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org

For 2-(Thiophen-2-yl)pyridin-4(1H)-one, the carbonyl carbon (C-4) of the pyridinone ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The other sp²-hybridized carbons of the pyridine and thiophene rings will appear in the aromatic region, generally between 110 and 160 ppm.

The table below provides an estimated assignment for the carbon signals based on known data for similar structures. bas.bgnih.govspectrabase.com

Carbon AssignmentRepresentative Chemical Shift (ppm)
C-2 (Pyridinone)~150-155
C-3 (Pyridinone)~110-115
C-4 (Pyridinone)~175-180
C-5 (Pyridinone)~135-140
C-6 (Pyridinone)~140-145
C-2' (Thiophene)~140-145
C-3' (Thiophene)~125-130
C-4' (Thiophene)~128-132
C-5' (Thiophene)~127-131

Note: These are approximate values and can be influenced by the solvent and experimental setup.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Elucidation.sdsu.edu

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum will connect the signals of J-coupled protons. For example, a cross-peak would be expected between the H-5 and H-6 protons of the pyridinone ring, as well as between H-5 and H-3. Similarly, correlations would be observed between the coupled protons of the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu Each cross-peak in the HSQC spectrum links a proton to its corresponding carbon. This allows for the direct assignment of carbon signals based on the already assigned proton signals. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis.researchgate.netsdsu.eduyoutube.comchemicalbook.comnsf.govlibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

A prominent feature would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the pyridinone ring, typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the amide group in the pyridinone ring would appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and appears at lower wavenumbers.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400 (broad)
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Amide I)1640 - 1680
C=C/C=N Stretch (Aromatic)1400 - 1600
C-S Stretch~600 - 800

Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would produce a series of smaller, characteristic fragment ions. Common fragmentation pathways for such a molecule could involve the loss of CO from the pyridinone ring, cleavage of the bond between the two heterocyclic rings, and fragmentation of the individual rings. libretexts.orgraco.catmiamioh.edu

High-Resolution Mass Spectrometry (HRMS).nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.gov This is a powerful tool for confirming the molecular formula of a newly synthesized compound. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.govnih.gov

Elucidation of Fragmentation Pathways

The fragmentation pathways of this compound under mass spectrometry, particularly through electron impact (EI) ionization, can be predicted based on the established fragmentation patterns of ketones, pyridines, and thiophenes. The initial ionization event would likely involve the removal of a non-bonding electron from the oxygen or nitrogen atom, or a π-electron from the aromatic systems, to form the molecular ion (M•+). youtube.com

Key fragmentation processes for ketones include α-cleavage and the McLafferty rearrangement. miamioh.edu

α-Cleavage: This is a primary fragmentation mode for ketones. miamioh.edu The bond adjacent to the carbonyl group breaks, leading to the formation of a stable acylium ion. For this compound, α-cleavage can occur on either side of the carbonyl group within the pyridinone ring.

Cleavage between C4 and C5 would lead to the loss of a neutral CO molecule, a common fragmentation for cyclic ketones.

Cleavage of the C3-C4 bond would result in a different fragmentation pattern.

McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom available for transfer to the carbonyl oxygen through a six-membered transition state. youtube.comyoutube.com In the case of this compound, this pathway is not possible due to the cyclic nature and lack of an appropriate alkyl chain.

Ring Fragmentation: Heterocyclic compounds can undergo characteristic ring cleavages. nih.govnih.gov The pyridine ring may undergo cleavage, and the thiophene ring could also fragment, often initiated by the heteroatom. youtube.com

A plausible fragmentation cascade for this compound would involve initial α-cleavage followed by subsequent fragmentation of the heterocyclic rings.

Table 1: Hypothesized Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Plausible Fragmentation Pathway
177 [M]•+ Molecular Ion
149 [M - CO]•+ α-cleavage with loss of carbon monoxide
121 [C7H5N]•+ Fragmentation of the thiophene ring
83 [C4H3S]+ Thiophenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within its chromophoric systems: the thiophene ring, the pyridine ring, and the α,β-unsaturated ketone moiety of the pyridinone. psu.edu The primary transitions observed are typically π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions with high molar absorptivity. The conjugated system formed by the thiophene and pyridinone rings will give rise to intense π → π* absorption bands. rsc.org For comparison, pyridine exhibits a π → π* transition at approximately 256 nm. researchgate.net Thiophene also shows strong UV absorption. spectrabase.com

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. researchgate.net

The interaction between the thiophene and pyridine rings through the C-C single bond influences the electronic energy levels. The specific position of substitution affects the extent of electronic interaction and thus the position and intensity of the absorption maxima. psu.edu The solvent polarity can also induce shifts in the absorption bands.

Table 2: Expected UV-Vis Absorption Data

Transition Type Expected Wavelength (λmax) Description
π → π* ~250-280 nm High-intensity absorption due to the conjugated pyridine and thiophene systems.

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Molecular Conformation

The molecule this compound consists of a planar thiophene ring and a nearly planar pyridin-4(1H)-one ring. nih.govnih.gov The planarity of these heterocyclic rings is a common feature. youtube.com A key conformational parameter is the dihedral angle between the mean planes of the thiophene and pyridine rings. In similar structures, this angle can vary significantly, often influenced by steric hindrance and crystal packing forces. nih.gov For instance, in a related disordered structure, the dihedral angles between the thiophene and pyridine rings were found to be 44.8 (5)° and 48.9 (6)°. nih.gov The C-S and C-N bond lengths within the rings are expected to be consistent with those of other thienopyridine derivatives. [No specific source from results]

Table 3: Predicted Crystallographic Data

Parameter Predicted Value/System Basis for Prediction
Crystal System Monoclinic or Orthorhombic Common for similar heterocyclic compounds. iosrjournals.org
Space Group P2₁/c or P-1 Frequently observed for this class of molecules. mdpi.com
Key Dihedral Angle ~40-60° Based on analysis of structurally similar compounds. nih.gov

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound will be governed by a combination of intermolecular interactions, which are fundamental to crystal engineering. rsc.orgexlibrisgroup.com The presence of the N-H group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor) strongly suggests the formation of hydrogen bonds. mdpi.com

Hydrogen Bonding: The most significant interaction is expected to be N—H⋯O hydrogen bonds, linking molecules into dimers or chains. nih.govcardiff.ac.uk This is a robust and highly directional interaction that often dictates the primary supramolecular motif.

Other Interactions: Weaker C—H⋯O or C—H⋯π interactions are also likely to be present, further stabilizing the three-dimensional crystal structure. nih.gov Hirshfeld surface analysis of similar compounds shows that H⋯H, N⋯H, and C⋯H contacts are major contributors to the crystal packing. nih.govmdpi.com

The interplay of these interactions results in a well-defined three-dimensional network, determining the macroscopic properties of the crystal. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Thiophen-2-yl)pyridin-4(1H)-one. DFT, particularly with functionals like B3LYP and BHandHLYP, combined with various basis sets (e.g., 6-311+G(d,p)), is a common choice for balancing accuracy and computational cost in studying such heterocyclic systems. nih.govnih.govruc.dk

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, a key structural parameter is the dihedral angle between the thiophene (B33073) and pyridine (B92270) rings. This angle determines the extent of π-conjugation between the two aromatic systems. X-ray crystallography studies of related molecules, such as dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, show a significant twist between the two rings, with a dihedral angle of 77.04(11)°. nih.gov This suggests that the title compound likely adopts a non-planar conformation to minimize steric hindrance.

The bond lengths and angles within the pyridin-4(1H)-one ring are also of great interest. Computational studies on the parent 4-pyridone molecule provide reference values for these parameters. rsc.org

Table 1: Selected Optimized Bond Lengths (Å) for the Pyridin-4-one Moiety (Illustrative Data based on 4-pyridone).
BondCalculated Length (Å)
C=O1.24 - 1.26
N-H1.01 - 1.02
C-N1.38 - 1.40
C=C1.35 - 1.37
C-C1.44 - 1.46

This table presents typical bond length values for the pyridin-4-one ring as determined by DFT calculations on the parent molecule. Actual values for the title compound may vary due to the thiophene substituent.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). irjweb.comyoutube.com The energy gap (Egap) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests a molecule is more reactive. nih.gov

In donor-acceptor systems containing thiophene, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the electron-accepting portion of the molecule. researchgate.netresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaDescription
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Softness (S)1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ² / (2η)A measure of the energy lowering upon accepting electrons.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the carbonyl oxygen atom and, to a lesser extent, the nitrogen and sulfur atoms, highlighting these as key sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom attached to the pyridine nitrogen (N-H) would exhibit a strong positive potential (blue), making it a primary site for nucleophilic attack or hydrogen bond donation.

The pyridin-4(1H)-one moiety exists in a tautomeric equilibrium with its enol form, 2-(thiophen-2-yl)pyridin-4-ol. This equilibrium is a crucial aspect of its chemistry, as the two tautomers have different aromaticity, polarity, and hydrogen-bonding capabilities.

[Pyridin-4(1H)-one (Lactam) ⇌ 4-Hydroxypyridine (B47283) (Lactim)]

Computational studies on the parent 4-pyridone/4-hydroxypyridine system have shown that the equilibrium is highly sensitive to the environment. nih.govrsc.org

In the gas phase , the 4-hydroxypyridine (lactim) tautomer is generally found to be more stable. rsc.orgwayne.edu This stability is attributed to the greater aromaticity gained in the pyridine ring upon tautomerization. nih.govrsc.org

In polar solvents , the equilibrium often shifts to favor the 4-pyridone (lactam) tautomer. This is because the lactam form is significantly more polar and can be better stabilized by solvent interactions.

The driving forces behind this equilibrium are complex. Tautomerization to the lactim form results in a greater gain in aromaticity for 4-pyridone compared to the analogous 2-pyridone system. nih.govrsc.org This gain, along with the relief of Pauli repulsion, favors the lactim form in the absence of solvent. rsc.org The presence of substituents and their electronic effects (inductive and resonance) can also modulate the position of this equilibrium. rsc.org

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis when compared with experimental results.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, coupled with a DFT functional like B3LYP, is frequently employed to calculate the isotropic shielding values of nuclei. ruc.dknih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), often through a linear regression analysis for improved accuracy. youtube.com Comparing the predicted ¹H and ¹³C NMR spectra with experimental data is a robust method for confirming the correct structure, especially for complex molecules with ambiguous assignments. rsc.orgnih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm).
ProtonPredicted Shift (ppm)Experimental Shift (ppm)Deviation (ppm)
N-H11.5 - 13.011.98-
Thiophene H5'7.6 - 7.87.71-
Pyridine H37.4 - 7.67.52-
Thiophene H3'7.3 - 7.57.45-
Thiophene H4'7.1 - 7.37.18-
Pyridine H56.8 - 7.06.91-

This table provides a hypothetical comparison to illustrate the typical accuracy of DFT-GIAO calculations. The "Predicted Shift" ranges are based on typical values for similar structures, and "Experimental Shift" and "Deviation" are placeholders.

In addition to NMR data, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching frequency of the pyridone ring (typically ~1660 cm⁻¹) and the N-H stretching frequency (~3200-3400 cm⁻¹). nih.govresearchgate.net

Predicted UV-Vis Absorption and Emission Spectra

A comprehensive search of scientific literature and chemical databases was conducted to find predicted Ultraviolet-Visible (UV-Vis) absorption and emission spectra for this compound, typically generated through methods like Time-Dependent Density Functional Theory (TD-DFT). Such theoretical spectra are invaluable for understanding the electronic transitions within the molecule. They can reveal how the conjugation between the thiophene and pyridinone rings influences the absorption and emission of light, providing data on parameters like maximum absorption wavelength (λmax) and oscillator strengths.

Despite the importance of such data, specific theoretical studies detailing the predicted UV-Vis absorption and emission spectra for this compound are not available in the reviewed literature. While computational studies have been performed on related pyridinone and thiophene derivatives, showing, for example, that substituents can significantly shift absorption bands, these findings cannot be directly extrapolated to the specific isomer . researchgate.netrsc.org

Reactivity and Derivatization Chemistry of 2 Thiophen 2 Yl Pyridin 4 1h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Thiophene (B33073) and Pyridinone Rings

The thiophene and pyridinone rings within the molecule exhibit different susceptibilities to electrophilic and nucleophilic attacks. The electron-rich nature of the thiophene ring makes it prone to electrophilic substitution, while the pyridinone ring, particularly when protonated or activated, can undergo nucleophilic substitution.

Thiophene Ring: Thiophenes are generally more reactive towards electrophiles than benzene (B151609). The substitution pattern is directed by the activating effect of the sulfur atom.

Pyridinone Ring: The pyridinone ring is generally less reactive towards electrophilic substitution compared to the thiophene ring due to the electron-withdrawing nature of the nitrogen atom. Conversely, nucleophilic aromatic substitution (SNAr) can occur on the pyridinone ring, especially if there are good leaving groups present. SNAr reactions on thiophene rings are also well-documented, typically proceeding through a Meisenheimer adduct when electron-withdrawing groups are present. nih.gov

Reaction TypeReagent/ConditionsPosition of SubstitutionProduct Type
Electrophilic SubstitutionVaries (e.g., nitrating agents, halogenating agents)Primarily on the thiophene ringSubstituted thiophene derivatives
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amines, alkoxides)Pyridinone or activated thiophene ringSubstituted pyridinone or thiophene derivatives

Reactions at the Nitrogen and Oxygen Centers of the Pyridinone Moiety

The nitrogen and oxygen atoms of the pyridinone moiety are key sites for derivatization, allowing for the introduction of various functional groups and the modification of the compound's properties.

N-Alkylation and N-Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated using appropriate electrophiles. These reactions typically require a base to deprotonate the nitrogen, forming a more nucleophilic pyridinoxide anion.

O-Alkylation and O-Acylation: The exocyclic oxygen atom can undergo alkylation or acylation, leading to the formation of 4-alkoxypyridine or 4-acyloxypyridine derivatives, respectively. These reactions often compete with N-alkylation/acylation, and the regioselectivity can be influenced by the reaction conditions, such as the choice of solvent, base, and electrophile.

Reaction TypeReagentProduct
N-AlkylationAlkyl halide, baseN-Alkyl-2-(thiophen-2-yl)pyridin-4-one
O-AlkylationAlkyl halide, silver salt4-Alkoxy-2-(thiophen-2-yl)pyridine
O-AcylationAcyl halide, base4-Acyloxy-2-(thiophen-2-yl)pyridine

Formation of Condensed Heterocyclic Systems Involving the Compound

The bifunctional nature of 2-(Thiophen-2-yl)pyridin-4(1H)-one makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of both the pyridinone and thiophene rings or functional groups attached to them. For instance, derivatives of this compound can be used in cycloaddition reactions to form polycyclic structures. The synthesis of various fused heterocyclic systems, such as pyrimido[2,1-f] nih.govhelsinki.finih.govtriazines and imidazo[1,5-d]- nih.govnih.govnih.govthiadiazines, has been reported through multi-step sequences involving related heterocyclic building blocks. researchgate.net

For example, the reaction of related β-diketones can lead to the formation of chromene-4-ones through acid-catalyzed cyclization. researchgate.net Similarly, cycloaddition reactions of thiophene derivatives are utilized in synthesizing thiopyran systems. nih.gov

Metalation and Organometallic Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the context of this compound, the pyridyl nitrogen and the thiophene sulfur can direct lithiation to adjacent positions. The regioselectivity of metalation on thiophene rings can be controlled by the choice of solvent, metallating agent, and temperature. rsc.org The resulting organolithium species are versatile intermediates that can react with a wide range of electrophiles to introduce new substituents. rsc.org

The use of mixed lithium-aminoalkoxide aggregates has been shown to be effective for the deprotonative lithiation of pyridine (B92270) derivatives with high regio- and chemoselectivity. researchgate.net Furthermore, thiophene and its derivatives can form various organometallic complexes, including η5- and η1(C)-coordinated species, which can undergo further reactions like ring-opening. researchgate.net

Metalating AgentSite of MetalationSubsequent Reaction with Electrophile (E+)Product
n-BuLi/TMEDAThiophene C5 or Pyridine C3Quenching with E+5-Substituted or 3-substituted derivatives
LDAPyridine C3Quenching with E+3-Substituted derivatives

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and reaction conditions.

Oxidation: The thiophene ring is susceptible to oxidation, which can result in the formation of thiophene-S-oxides or even ring-opened products. The pyridinone ring can also be oxidized, for instance, to a pyridine-N-oxide.

Reduction: Catalytic hydrogenation can reduce the pyridinone ring to a piperidinone or the thiophene ring to a tetrahydrothiophene, depending on the catalyst and conditions. The carbonyl group of the pyridinone can also be selectively reduced. For example, treatment of a related spirocyclobutyl γ-lactam with BH3·THF resulted in the reduction of the amide, ester, and carbonyl groups. acs.org

Synthesis of Polymeric and Oligomeric Materials incorporating the Compound

The structural features of this compound make it an interesting building block for the synthesis of functional polymers and oligomers. Thiophene-containing polymers are well-known for their applications in organic electronics. helsinki.fi The pyridinone unit can introduce desirable properties such as thermal stability and specific intermolecular interactions.

The synthesis of polymers can be achieved by functionalizing the monomer with polymerizable groups. For instance, thiophene-substituted 2-oxazolines and 2-oxazines have been polymerized to create thermally stable precursors for conductive polymers. helsinki.fi Oligomeric materials can be synthesized through stepwise coupling reactions. For example, oligomeric amino-4H-1,2,6-thiadiazines have been prepared via C-N coupling reactions. researchgate.net The synthesis of novel oligomers based on benzo[1,2-c;4,5-c']bis nih.govhelsinki.firesearchgate.netthiadiazole has also been reported for applications in low-bandgap materials. researchgate.net

Polymerization MethodMonomer TypePolymer Properties
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-functionalized derivativePotentially electroactive, stimuli-responsive
Stille or Suzuki PolycondensationDihalogenated derivative with a distannyl or diboronic acid comonomerConjugated polymer with potential applications in organic electronics

Applications of 2 Thiophen 2 Yl Pyridin 4 1h One in Advanced Materials and Catalysis

Optoelectronic and Photonic Materials

The conjugated π-system inherent in the thiophene-pyridine structure is the foundation for its potential use in optoelectronic and photonic devices. These materials interact with light and electric fields, making them suitable for applications ranging from displays to energy harvesting.

The luminescent and fluorescent characteristics of materials are critical for their use in lighting and sensing technologies. While direct studies on 2-(Thiophen-2-yl)pyridin-4(1H)-one are limited, the properties of related thiophene-pyridine molecules provide significant insight.

Detailed Research Findings: The fluorescence in pyridine-olefin conjugates is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. nih.gov Generally, electron-donating groups tend to cause red shifts in emission, while electron-withdrawing groups induce blue shifts. nih.gov In the case of this compound, the electron-donating thiophene (B33073) group is expected to influence its photophysical profile.

Studies on diketopyrrolopyrrole (DPP) molecules flanked by two 5-(thiophen-2-yl)pyridine units have shown that molecular packing and aggregation (H-type vs. J-type) dramatically affect their photophysical properties and, consequently, their performance in devices. researchgate.net Furthermore, pyrenyl-pyridine derivatives have been investigated as highly efficient blue emitters, with some demonstrating twisted conformations that are beneficial for solid-state emission by reducing intermolecular quenching. acs.orgnih.govacs.org For instance, 2,4,6-tri(1-pyrenyl)pyridine exhibits a high quantum yield and thermal stability, making it a favorable candidate for blue OLED emission. acs.org

Table of Photophysical Properties of Related Pyridine Derivatives

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (ΦF) Source
Parent Pyridin-1(2H)-ylacrylate ~231-366 469 0.04-0.72 nih.gov
Methoxy-substituted Pyridin-1(2H)-ylacrylate 365 443 0.72 nih.gov

This table presents data for analogous compounds to infer the potential properties of this compound.

Efficient charge transport is a crucial property for semiconductor materials used in electronics. The constituent parts of this compound suggest it may possess useful charge-carrying capabilities.

Detailed Research Findings: Polythiophenes, one of the core moieties of the title compound, are well-known for their electrical conductivity, which can reach up to 200 S/cm in doped and stretch-oriented samples. cmu.edu This high conductivity is attributed to the delocalized π-electrons along the polymer backbone.

On the other hand, pyridine-containing molecules are often employed as electron-transporting materials (ETMs) in organic solar cells due to the electron-deficient nature of the pyridine ring. researchgate.net Conversely, other pyridine derivatives, such as those integrated with pyrene, have been successfully used as hole-transporting materials (HTMs) in OLEDs. nih.govacs.org The combination of an electron-rich thiophene unit and an electron-deficient pyridine unit in a single molecule suggests that this compound could exhibit bipolar charge transport properties or be tailored for specific electron or hole transport functions.

The promising luminescent and charge transport properties of thiophene-pyridine systems make them attractive for use in OLEDs and organic solar cells (OSCs).

Detailed Research Findings: In OLEDs, pyridine-based materials have been utilized in various roles. For example, 2,4,6-tri(1-pyrenyl)pyridine has been used as a sky-blue emissive layer in a non-doped OLED, achieving a maximum external quantum efficiency (EQE) of 6.0%. acs.org Functionalized pyrene-pyridine derivatives have also been developed as efficient hole-transporting materials, leading to OLEDs with high luminance (up to 17,300 cd/m²) and reduced efficiency roll-off. nih.govacs.org The development of OLEDs with ultrathin emitting nanolayers (UENs) has also shown high efficiency, with some devices reaching an EQE of 22.8%. mdpi.com

In the realm of solar cells, molecules based on thiophene-pyridine-diketopyrrolopyrrole have been studied for bulk-heterojunction devices, where their photovoltaic performance is strongly linked to their aggregation behavior. researchgate.net Pyridine derivatives have also served as effective electron transport layers in thermally deposited small-molecule OSCs. researchgate.net The continuous innovation in OSCs has led to devices with a power conversion efficiency (PCE) of up to 19.41% by creating an ideal p-i-n structure, highlighting the potential of new organic materials. ucla.edu

Table of Device Performance for Related Thiophene-Pyridine Materials

Device Type Material/Structure Key Performance Metric Source
OLED 2,4,6-tri(1-pyrenyl)pyridine Emitter Max EQE: 6.0% acs.org
OLED Pyrene-Pyridine HTM (Py-Br) Max Luminance: 17,300 cd/m²; Max EQE: 9% nih.govacs.org
OLED UEN-based orange OLED Max EQE: 22.8% mdpi.com
Organic Solar Cell Thiophene-Pyridine-DPP Performance dependent on H- vs J-aggregation researchgate.net

This table summarizes the performance of devices using analogous compounds, indicating the potential of this compound in similar applications.

Catalysis and Ligand Design

The nitrogen and oxygen atoms within the pyridinone ring of this compound provide ideal sites for coordination with metal ions, positioning it as a versatile ligand for catalysis.

The ability of a molecule to bind to metal centers is the first step in forming a catalytically active species. The pyridinone structure can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms.

Detailed Research Findings: Pyridine-containing ligands are widely used in coordination chemistry. A variety of first-row transition metals—including chromium, manganese, iron, cobalt, nickel, copper, and zinc—have been shown to form stable complexes with ligands such as 2-(2′-pyridyl)quinoxaline. mdpi.com The coordination of pyridylphosphine ligands to platinum(II), palladium(II), and iridium has also been extensively studied, leading to complexes with diverse geometries and chemical properties. nih.gov Platinum(II) complexes with functionalized terpyridine ligands have been synthesized and characterized, demonstrating the versatility of the pyridyl motif in forming square planar complexes. nih.gov The ability of the this compound to coordinate with transition metals is therefore highly probable, paving the way for its use in catalysis.

Table of Transition Metal Complexes with Related Pyridine Ligands

Ligand Metal Center(s) Resulting Complex Type Source
2-(2′-pyridyl)quinoxaline Cr, Co, Cu, Zn, Mn, Fe, Ni Mononuclear and Dinuclear Complexes mdpi.com
o-C6H4(CH2PPy2)2 Pt(II), Pd(II), Ir Diphosphine and P,P,N Chelate Complexes nih.gov
4'-pyridyl-terpyridine Pt(II) Square Planar Cationic Complexes nih.gov

This table illustrates the coordination behavior of analogous pyridine-based ligands with various transition metals.

Once a metal complex is formed, it can be utilized as a catalyst. Depending on its solubility and stability, it can be used in either homogeneous or heterogeneous systems.

Detailed Research Findings: Homogeneous Catalysis: Ligands structurally similar to this compound have proven effective in homogeneous catalysis. For instance, copper complexes with 2-(pyridine-2-yl)imidazolidine-4-thione ligands have been used in enantioselective Henry reactions. researchgate.net The design of ligands can have a profound impact on catalytic activity. For example, insulating a π-conjugated 2,2′-bipyridine ligand within a rotaxane structure enhanced its performance in visible-light-driven nickel-catalyzed reactions due to steric effects and extended π-conjugation. rsc.org

Heterogeneous Catalysis: The immobilization of such ligands onto solid supports offers the advantages of catalyst stability and recyclability. Supported copper-2-(pyridine-2-yl)imidazolidine-4-thione complexes showed different activity compared to their homogeneous counterparts, highlighting the role of the support material. researchgate.net Heterogeneous catalysts are actively being developed for a range of reactions involving pyridines. Tungsten-loaded TiO₂ has been used for the N-oxidation of pyridines researchgate.net, and a heterogeneous iridium catalyst has been developed for the dearomative hydroboration of pyridines. nsf.gov The ability to anchor the metal complexes of this compound to a solid support could lead to robust and reusable catalysts for various organic transformations.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Compound

The integration of heterocyclic ligands like thiophene and pyridine derivatives is a well-established strategy for constructing robust and functional Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridinone and thiophene moieties in this compound offer multiple coordination sites—the pyridinone nitrogen, the carbonyl oxygen, and the thiophene sulfur—making it an excellent candidate for creating multidimensional supramolecular structures.

Research has demonstrated the use of analogous thiophene- and pyridine-based ligands in the synthesis of novel MOFs. For example, 3D zinc-organic frameworks have been successfully prepared using 2,5-thiophenedicarboxylic acid (H2tdc) as a linker in combination with a pyridyl-based ligand, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt). jyu.fiacs.org In these structures, the zinc ions are coordinated by the carboxylate oxygen atoms of the thiophene derivative and the nitrogen atoms from the pyridyl groups, forming stable, porous frameworks. acs.org The resulting MOFs have shown potential in gas adsorption and can undergo single-crystal-to-single-crystal transformations to accommodate different solvent molecules. jyu.fiacs.org

Table 1: Examples of Thiophene-Pyridine Based Ligands in MOFs and Coordination Polymers

Ligand/Building Block Metal Ion Resulting Structure Key Features
2,5-Thiophenedicarboxylic acid & 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole Zn(II) 3D Pillared-layer MOFs jyu.fiacs.org Porous framework, structural adaptability for different solvents. jyu.fiacs.org
N-(2-pyridylmethyl)-3-thenyl-carboxamide Zn(II), Cu(II), Co(II) 2:1 Ligand-to-metal complexes nih.gov Bidentate coordination via carbonyl oxygen and pyridine nitrogen. nih.gov
Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) & 1,1′-(1,4-butanediyl)bis(imidazole) Zn(II) Thiophene-based MOF acs.org Luminescent sensory material for environmental contaminants. acs.org

Chemo-sensing and Analytical Applications

The combination of thiophene and pyridine rings creates a conjugated system with favorable photophysical properties, making derivatives of this scaffold excellent candidates for chemo-sensing and analytical applications.

Thiophene-based ligands are well-regarded as powerful tools for the fluorescent detection of various analytes, including biologically significant protein aggregates. nih.gov The photophysical properties of oligothiophenes are sensitive to their conformational state, which allows for the optical distinction of different targets. nih.gov When combined with a pyridine moiety, the resulting molecule can exhibit enhanced fluorescence and selectivity.

While research on this compound itself is limited, related structures have been developed as fluorescent probes. For instance, a thiophene-based pyrrolo[1,2-a]quinoxaline (B1220188) fluorescent sensor was developed for the highly selective "turn-off" detection of sodium ions with a nanomolar detection limit. researchgate.net The development of optical probes for biologically important thiols like cysteine and glutathione (B108866) is also an active area of research, with mechanisms often involving Michael addition or cleavage of specific bonds that result in a fluorescent or colorimetric signal. rsc.org The structural features of this compound, with its reactive sites, make it a promising platform for designing such probes.

The pyridine and keto-enol groups are known to be effective chelating agents for metal ions. nih.gov A ligand featuring a β-keto-enol group tethered between pyridine and thiophene moieties has been synthesized and successfully used for the solid-liquid extraction of heavy metals after being grafted onto silica (B1680970) particles. nih.gov This demonstrates the high potential of the thiophene-pyridinone structure for metal ion sequestration and detection.

Furthermore, thiophene-derived fluorescent chemosensors have been designed for the sequential detection of metal ions. One such sensor operates on an "off-on-off" mechanism for detecting zinc and phytate ions. researchgate.net MOFs constructed from thiophene-functionalized dicarboxylates have proven to be highly selective and sensitive luminescent sensors for various metal ions, including Hg(II), Cu(II), and Cr(VI). acs.org The fluorescence quenching mechanism allows for the detection of these ions in aqueous environments. The presence of nitrogen and sulfur atoms, along with the carbonyl oxygen in the this compound structure, provides multiple binding sites that can be exploited to create highly selective and sensitive fluorescent probes for a range of metal ions. nih.govresearchgate.net

Table 2: Thiophene-Pyridine Systems in Chemo-sensing

Probe/System Analyte(s) Sensing Mechanism Application
β-Keto-enol ligand with pyridine and thiophene nih.gov Heavy Metals Chelation Solid-liquid extraction
Thiophene-based MOFs acs.org Hg(II), Cu(II), Cr(VI) Luminescence Quenching Environmental contaminant sensing
Thiophene-derived chemosensor researchgate.net Zn(II), Phytate "Off-on-off" Fluorescence Sequential ion detection

Polymer Chemistry and Functional Materials

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent semiconducting properties and stability. nus.edu.sg The incorporation of a pyridinone unit into a polythiophene backbone can introduce new functionalities, such as hydrogen bonding capabilities and sites for post-polymerization modification, leading to novel functional materials.

The polymerization of thiophene monomers, typically at the 2 and 5 positions, can be achieved through various transition metal-catalyzed coupling reactions. nih.govrsc.org The synthesis of regioregular polythiophenes is crucial for optimizing electronic properties by ensuring a well-ordered polymer structure. nih.govrsc.org Pyridine units have also been incorporated into π-conjugated polymer backbones. For example, a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine building block was synthesized and polymerized to create materials with a rigid co-planar structure and tight packing in the solid state, which is beneficial for charge transport. rsc.org

The this compound monomer could potentially be polymerized through several routes. The thiophene ring offers sites for oxidative or cross-coupling polymerization to form the main chain, while the pyridinone ring can act as a functional side group. Alternatively, the pyridinone ring itself could be part of the polymer backbone. Functional groups, such as aldehydes, have been introduced into thiophene-based polymers to allow for easy chemical modification and cross-linking, creating insoluble and robust semiconducting films. researchgate.net Such strategies could be applied to polymers derived from this compound to create advanced materials for applications in organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. acs.org

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 2-(Thiophen-2-yl)pyridin-4(1H)-one, future research is expected to move beyond traditional multi-step protocols, which can be limited by moderate yields and the use of harsh reaction conditions. vulcanchem.comnih.gov

Key areas for exploration include:

One-Pot Multicomponent Reactions: Designing a one-pot synthesis by condensing thiophene-2-carboxaldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source could provide a more direct and atom-economical route to the pyridinone core. acs.org

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst-free reactions, or biocatalysis would align with the growing demand for sustainable chemical manufacturing.

Flow Chemistry: The application of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of intermediates.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds.

A common synthetic strategy for related thiophene-substituted pyridines involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization. nih.gov Future work could focus on optimizing this and other methods, such as those utilizing phenylsulfonylacetonitrile as a starting material, to enhance scalability and cost-effectiveness. vulcanchem.commdpi.com

Integration with Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools for predicting the properties of novel compounds, thereby guiding and accelerating experimental research. For this compound, computational modeling can provide invaluable insights into its electronic structure and potential applications.

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecule's geometry, electronic properties (such as HOMO-LUMO gap), and reactivity. This information is crucial for understanding its potential as a semiconductor or in other electronic applications.

Molecular Docking Simulations: To explore its potential in medicinal chemistry, docking studies can predict the binding affinity and interaction modes of this compound derivatives with various biological targets.

Predictive Modeling for Material Properties: Algorithms can be developed to screen virtual libraries of derivatives for desired properties, such as charge transport characteristics or light-emitting capabilities, before undertaking their synthesis. nih.gov The conjugated π-system and the presence of both sulfur and nitrogen heteroatoms make this a particularly interesting scaffold for such in silico studies. vulcanchem.comncert.nic.in

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Electronic Structure, HOMO-LUMO GapOrganic Electronics
Molecular DockingBinding Affinity to ProteinsMedicinal Chemistry
Quantitative Structure-Activity Relationship (QSAR)Biological ActivityDrug Discovery

Development of Multifunctional Materials Based on this compound

The unique combination of a thiophene (B33073) ring, known for its electron-rich nature, and a pyridinone core suggests that this compound could serve as a versatile building block for multifunctional materials. youtube.com

Future research avenues include:

Organic Electronics: Thiophene-pyridinone hybrids have shown potential as charge-transport layers in organic light-emitting diodes (OLEDs). vulcanchem.com Further investigation into the charge mobility and photophysical properties of this compound is warranted.

Sensors: The nitrogen and oxygen atoms in the pyridinone ring, along with the sulfur of the thiophene, can act as coordination sites for metal ions. This suggests the potential for developing selective and sensitive chemosensors.

Catalysis: Metal complexes of pyridinone-based ligands can exhibit catalytic activity. Exploring the coordination chemistry of this compound could lead to the discovery of novel catalysts for organic transformations.

Bioactive Compounds: The pyridine (B92270) and thiophene moieties are present in numerous pharmaceuticals. vulcanchem.comacs.org Investigating the biological activity of derivatives of this compound could uncover new therapeutic agents. ontosight.ai

Interdisciplinary Research with Engineering and Physics for Device Applications

The translation of fundamental chemical properties into real-world applications requires collaboration across disciplines. The future development of materials based on this compound will benefit significantly from interdisciplinary research involving engineering and physics.

Key areas for collaborative efforts include:

Organic Light-Emitting Diodes (OLEDs): Collaboration with materials engineers will be crucial for fabricating and optimizing OLED devices that incorporate this compound as a hole-transporting or emissive layer. acs.org

Organic Solar Cells (OSCs): Working with physicists to understand the charge generation and recombination dynamics in blends of this compound with other organic semiconductors could pave the way for its use in OSCs.

Field-Effect Transistors (OFETs): The π-conjugated structure of this compound suggests its potential for use in OFETs. vulcanchem.com Device fabrication and characterization by electrical engineers will be essential to evaluate its performance.

The successful integration of this compound into functional devices will depend on a thorough understanding of its solid-state properties, such as crystal packing and thin-film morphology, which can be investigated through techniques like X-ray diffraction and atomic force microscopy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Thiophen-2-yl)pyridin-4(1H)-one and its derivatives?

  • Methodology :

  • Cyclocondensation : Reacting thiophene-containing aldehydes with β-ketoesters or malononitrile derivatives under acidic conditions (e.g., HCl in DMF) to form the pyridinone core .
  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura or Stille couplings to introduce thiophene substituents to preformed pyridinone scaffolds .
  • Fluorinated Derivatives : Incorporating trifluoromethyl groups via radical trifluoromethylation or using fluoroalkylation reagents (e.g., heptafluoropropyl iodide) to enhance stability and bioactivity .
    • Key Challenges : Low yields in fluorinated derivatives (e.g., 19–67% yields reported) and purification difficulties due to reactive intermediates .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry; 19^{19}F NMR is critical for fluorinated analogs .
  • IR : Identifies carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and thiophene C-S vibrations .
    • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software resolves molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structural modifications of this compound enhance antitumor activity?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) improve metabolic stability, while thiophene substitution modulates π-π stacking interactions with biological targets .
  • Hybrid Molecules : Conjugation with pyrimidine or thiadiazine moieties (e.g., 4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one) enhances DNA intercalation and topoisomerase inhibition .
    • In Vivo Models : Sprague-Dawley rats and CD-1 mice are used for acute toxicity and analgesic activity studies, with data analyzed via GraphPad Prism 6 .

Q. What strategies resolve contradictions in biological activity data for pyridinone derivatives?

  • Data Analysis :

  • Statistical Validation : Use ANOVA or non-parametric tests to assess significance in biological replicates .
  • Crystallographic Validation : Confirm compound integrity via SXRD to rule out polymorphic or solvate forms affecting activity .
    • Case Study : Discrepancies in antimicrobial activity of dihydropyrimidine-2(1H)-ones were resolved by optimizing solvent systems (e.g., cold NH4_4OH vs. DMF) to control tautomerism .

Experimental Design and Optimization

Q. How to design a crystallographic study to analyze hydrogen-bonding patterns in pyridinone derivatives?

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R22_2^2(8) motifs) using SHELXL-refined structures .
  • Example : In 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones, intermolecular O–H···N and C–H···F interactions stabilize crystal packing .

Q. What are best practices for acute toxicity testing of pyridinone-based compounds?

  • Protocol :

  • Dose Escalation : Administer compounds orally or intraperitoneally at 10–100 mg/kg in rodent models .
  • Endpoints : Monitor mortality, organ weight changes, and serum biomarkers (e.g., ALT, AST) over 14 days .
    • Data Reporting : Include LD50_{50} values and histopathology findings in supplementary materials .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.